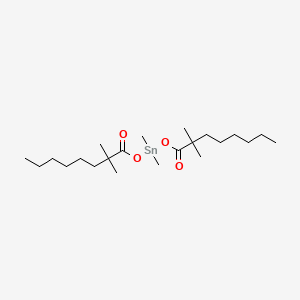
Dimethyldineodecanoatetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldineodecanoatetin is an organotin compound with the chemical formula C22H44O4Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by its molecular weight of 491.29 g/mol and its structure, which includes a tin atom bonded to two neodecanoate groups and two methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyldineodecanoatetin can be synthesized through the reaction of dimethyltin dichloride with neodecanoic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Dimethyltin dichloride and neodecanoic acid.
Conditions: The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed in the presence of a base, and the mixture is heated under reflux.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyldineodecanoatetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The neodecanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands .
Applications De Recherche Scientifique
Dimethyldineodecanoatetin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Mécanisme D'action
The mechanism of action of dimethyldineodecanoatetin involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. In cellular membranes, it can disrupt membrane integrity and function, leading to changes in cell behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diacetyldimethyltin
- Stannous caproate
- Dimethyltin dineodecanoate
Uniqueness
Dimethyldineodecanoatetin is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C22H44O4Sn |
|---|---|
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
[2,2-dimethyloctanoyloxy(dimethyl)stannyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2CH3.Sn/c2*1-4-5-6-7-8-10(2,3)9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 |
Clé InChI |
XKSLFMSMRRTJKN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(C)(C)C(=O)O[Sn](C)(C)OC(=O)C(C)(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


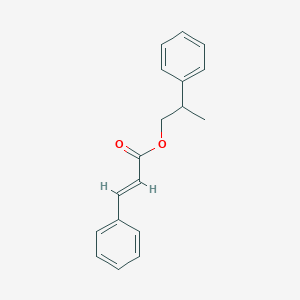

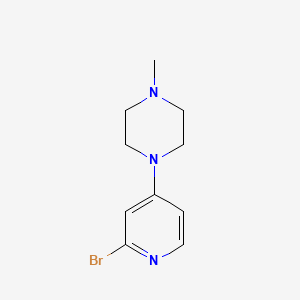

![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
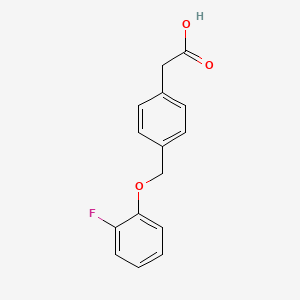
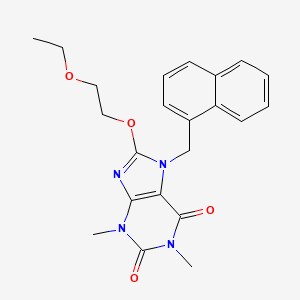

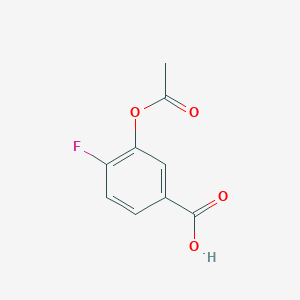
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)
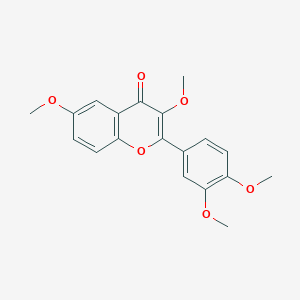
![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
